Cas no 2490665-89-7 (N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic ester derivative featuring a protected boronate group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. The ethyl-isopropyl substitution on the aniline nitrogen enhances steric hindrance, potentially improving selectivity in catalytic processes. Its stability under ambient conditions and compatibility with various synthetic protocols make it suitable for constructing complex aryl-aryl bonds in pharmaceutical and materials chemistry. The tetramethyl dioxaborolane moiety ensures efficient transmetalation while minimizing side reactions. This compound is particularly useful in the synthesis of advanced organic frameworks, where controlled functionalization and high purity are critical.
N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline structure
2490665-89-7 structure
Product Name:N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS No:2490665-89-7
MF:C17H28BNO2
MW:289.220725059509
MDL:MFCD26142768
CID:5165266
Update Time:2026-03-04

N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • N-ethyl-N-(propan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    • MDL: MFCD26142768
    • Inchi: 1S/C17H28BNO2/c1-8-19(13(2)3)15-11-9-14(10-12-15)18-20-16(4,5)17(6,7)21-18/h9-13H,8H2,1-7H3
    • InChI Key: SEHOATOILCJMAG-UHFFFAOYSA-N
    • SMILES: B1(C2C=CC(=CC=2)N(CC)C(C)C)OC(C)(C)C(C)(C)O1

N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB524619-500 mg
N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; .
2490665-89-7
500MG
€100.00 2023-04-17
abcr
AB524619-1 g
N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; .
2490665-89-7
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€121.90 2023-04-17
abcr
AB524619-5 g
N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline; .
2490665-89-7
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€283.50 2023-04-17
AK Scientific
AMTB687-250mg
N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2490665-89-7 97%
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AK Scientific
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2490665-89-7 97%
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N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2490665-89-7 97%
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$288 2025-02-18
Key Organics Ltd
AS-2659-0.5G
N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2490665-89-7 >95%
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£36.00 2025-02-08
Key Organics Ltd
AS-2659-1MG
N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2490665-89-7 >95%
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Key Organics Ltd
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N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2490665-89-7 >95%
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£46.00 2025-02-08
Key Organics Ltd
AS-2659-1G
N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
2490665-89-7 >95%
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£49.00 2025-02-08

N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2490665-89-7)N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Order Number:A1180758
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:45
Price ($):167.0
Email:sales@amadischem.com

Additional information on N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Research Briefing on N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 2490665-89-7)

In recent years, the compound N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 2490665-89-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This boronic acid derivative is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies. Its unique chemical properties, including the presence of a boronate ester moiety, make it a versatile building block for drug discovery and development.

The primary focus of recent studies has been on the application of this compound in the design of novel kinase inhibitors and other small-molecule therapeutics. Researchers have leveraged its ability to participate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry, to create complex molecular architectures with high precision. The compound's stability under physiological conditions and its compatibility with various synthetic routes have further enhanced its utility in drug development pipelines.

One of the most promising applications of N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is in the field of cancer therapeutics. Recent preclinical studies have demonstrated its efficacy as a precursor in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are critical for the treatment of B-cell malignancies. The compound's boronate ester group facilitates the introduction of diverse pharmacophores, enabling the optimization of drug-like properties such as solubility, permeability, and metabolic stability.

In addition to its role in small-molecule drug development, this compound has also found applications in chemical biology tools. Researchers have utilized it to create activity-based probes for studying enzyme kinetics and protein-protein interactions. The boronate moiety serves as a handle for further functionalization, allowing for the attachment of fluorescent tags or affinity labels. This versatility has made it a valuable asset in both basic research and translational medicine.

Recent advances in synthetic methodology have further expanded the potential of N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Novel catalytic systems have been developed to improve the efficiency of its incorporation into complex molecules, reducing synthetic steps and increasing overall yields. These methodological improvements have significant implications for the scalability of drug production and the economic feasibility of bringing new therapeutics to market.

Looking ahead, the compound's potential in targeted drug delivery systems is an area of active investigation. Researchers are exploring its use in the development of boron neutron capture therapy (BNCT) agents, where the boron-10 isotope can be incorporated to create highly selective cancer treatments. The aniline moiety provides an additional site for conjugation to targeting vectors, such as antibodies or peptides, enabling precise delivery to diseased tissues while minimizing off-target effects.

In conclusion, N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline represents a versatile and valuable tool in modern drug discovery and chemical biology. Its unique chemical properties and broad applicability across multiple therapeutic areas make it a compound of significant interest to researchers in both academia and industry. As synthetic methodologies continue to advance and our understanding of its biological applications deepens, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2490665-89-7)N-Ethyl-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
A1180758
Purity:99%
Quantity:5g
Price ($):167.0
Email